1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine
Description
Properties
IUPAC Name |
1-[2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4/c11-10(12,13)9-8(7-15-16-9)1-4-17-5-2-14-3-6-17/h7,14H,1-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNNMBYZCBJVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=C(NN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission.
Mode of Action
This compound acts as a serotonergic agonist . It binds directly and selectively to the serotonin receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm. This interaction with the serotonin receptors mimics the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Biochemical Pathways
The compound’s action on the serotonin receptors affects the serotonergic pathways in the brain. These pathways are involved in various physiological processes such as mood regulation, sleep, and appetite, among others. By acting as a serotonergic agonist, this compound can influence these processes.
Pharmacokinetics
The piperazine moiety in this compound is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule. It is also used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules. .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the serotonin receptors. By acting as a serotonergic agonist, it can influence various physiological processes mediated by these receptors, potentially leading to changes in mood, sleep, and appetite.
Biochemical Analysis
Biochemical Properties
1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia-lyase. These interactions enhance the activities of these enzymes, leading to increased defensive responses in biological systems. Additionally, this compound can bind to serotonin receptors, mimicking the effects of serotonin and influencing various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By binding to serotonin receptors, this compound can modulate neurotransmitter release and impact neuronal communication. Furthermore, it has been shown to activate the phenylpropanoid biosynthesis pathway, enhancing the production of secondary metabolites that play a role in plant defense mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound functions as a full agonist at serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist. By binding to these receptors, it can mimic the effects of serotonin and influence various physiological processes. Additionally, this compound has been shown to enhance the activities of enzymes involved in the phenylpropanoid biosynthesis pathway, leading to increased production of defensive metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of defensive pathways and increased production of secondary metabolites
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to enhance defensive enzyme activities and activate the phenylpropanoid biosynthesis pathway. At higher doses, it can produce adverse effects such as anxiety-like responses, altered thermoregulation, and weak cardiovascular effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the phenylpropanoid biosynthesis pathway. This compound interacts with enzymes such as superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia-lyase, enhancing their activities and leading to increased production of defensive metabolites. Additionally, this compound can influence metabolic flux and metabolite levels, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can interact with serotonin transporters, influencing its localization and accumulation within neuronal cells. Additionally, its interactions with defensive enzymes suggest that it may be distributed to specific cellular compartments involved in plant defense mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize within neuronal cells, where it interacts with serotonin receptors and influences neurotransmitter release. Additionally, its interactions with defensive enzymes suggest that it may be targeted to specific compartments or organelles involved in plant defense mechanisms
Biological Activity
1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, analgesic, and anticancer activities, based on recent research findings.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process. A study highlighted that certain pyrazole derivatives had IC50 values for COX-2 inhibition as low as , indicating potent anti-inflammatory effects compared to standard drugs like celecoxib .
Table 1: Inhibitory Effects of Pyrazole Derivatives on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Celecoxib | 54.65 | 0.01 | 5465 |
| Other Pyrazole Derivatives | Variable | Variable | Variable |
Analgesic Activity
In vivo studies have demonstrated that derivatives of this compound possess analgesic properties. For example, certain analogs displayed up to 50% inhibition of pain-related behaviors in animal models, surpassing traditional analgesics like indomethacin . The mechanism appears to involve the modulation of pain pathways through COX inhibition and possibly other targets.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Notably, compounds similar to this compound have been identified as inhibitors of lactate dehydrogenase (LDH), an enzyme linked to cancer metabolism. Some lead compounds demonstrated low nanomolar inhibition against both LDHA and LDHB isoforms, significantly reducing lactate production in cancer cells .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | LDHA IC50 (nM) | LDHB IC50 (nM) | Effect on Lactate Production (%) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Lead Compound X | <10 | <20 | 80% |
| Lead Compound Y | <5 | <15 | 90% |
Case Study 1: Anti-inflammatory Efficacy
A recent study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results showed that certain derivatives exhibited a significant reduction in paw swelling compared to the control group, with a notable selectivity for COX-2 inhibition .
Case Study 2: Analgesic Effects
In another investigation, the analgesic effects of various piperazine derivatives were assessed using the hot plate test in mice. The results indicated that compounds containing the trifluoromethyl-pyrazole moiety significantly prolonged latency times compared to untreated controls, suggesting effective pain relief mechanisms .
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring substituted with a trifluoromethyl pyrazole moiety, which contributes to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Medicinal Chemistry Applications
1. Glycine Transporter Inhibition
A notable application of this compound is its role as a glycine transporter 1 (GlyT1) inhibitor. Research indicates that compounds containing similar structural features can effectively inhibit GlyT1, which is implicated in various neurological disorders, including schizophrenia. For instance, a related compound demonstrated an IC50 value of 1.8 nM against GlyT1, showcasing potent inhibitory activity .
2. Antidepressant Activity
Studies have suggested that piperazine derivatives can exhibit antidepressant-like effects. The incorporation of the trifluoromethyl pyrazole moiety may enhance these effects by modulating neurotransmitter systems involved in mood regulation. In preclinical models, compounds with similar structures have shown promise in reducing depressive behaviors .
Data Tables
Case Studies
Case Study 1: GlyT1 Inhibition and Schizophrenia
In a study conducted by Taisho Pharmaceutical Co., the compound was tested for its ability to inhibit GlyT1 in various rodent models. The results indicated significant behavioral improvements in models of schizophrenia, supporting the hypothesis that GlyT1 inhibition can ameliorate symptoms associated with this disorder .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of piperazine derivatives. The study highlighted that modifications to the piperazine structure could lead to enhanced antidepressant properties. The trifluoromethyl group was particularly noted for its role in increasing the lipophilicity of the compounds, thereby improving their ability to cross the blood-brain barrier .
Comparison with Similar Compounds
Piperazine Derivatives with Trifluoromethyl-Substituted Aromatic Rings
Key Observations :
- Electronic Effects : The position of the trifluoromethyl group (e.g., C3 on pyrazole vs. C5 on pyridine) alters electron-withdrawing properties, influencing receptor binding.
- Linker Flexibility : Ethyl chains (target compound) vs. rigid ketones (e.g., 4-(1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)butan-1-one ) impact conformational freedom and target engagement.
Substituted Piperazines with Heterocyclic Moieties
Key Observations :
- Synthetic Accessibility : Piperazine derivatives with pyridine (e.g., ) or triazole (e.g., ) rings are synthesized efficiently using catalytic methods.
- Biological Activity : Thiophene-benzamide derivatives (e.g., ) show promise as dopamine receptor ligands, suggesting the target compound may share similar applications.
Radiolabeled and Pharmacologically Active Derivatives
Key Observations :
- CNS Targeting : Trifluoromethyl-piperazines are frequently used in neuropharmacology due to their blood-brain barrier permeability .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine typically involves multi-step organic synthesis, starting from appropriately substituted pyrazole derivatives and piperazine. The key steps include:
- Formation of the pyrazole ring bearing the trifluoromethyl substituent.
- Introduction of an ethyl linker to connect the pyrazole moiety to the piperazine ring.
- Coupling reactions under controlled conditions to ensure regioselectivity and high yield.
A common approach involves the reaction of a 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethylamine intermediate with piperazine or its derivatives under basic conditions to form the target compound.
Detailed Synthetic Routes and Reaction Conditions
Based on the available research data and synthetic protocols, the preparation can be broken down into the following stages:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of 3-(trifluoromethyl)-1H-pyrazole derivative | Starting from pyrazole boronate esters or halides, palladium-catalyzed cross-coupling (e.g., Suzuki coupling) with trifluoromethyl-substituted aryl halides in dioxane/water with K3PO4 base, catalyzed by XPhos Pd G2 | High yields (~100%) of pyrazole intermediates obtained; reaction at 80°C for 12 hours |
| 2 | Preparation of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethylamine intermediate | Alkylation or substitution reactions introducing the ethylamine linker; purification by flash chromatography | Moderate to good yields; purity confirmed by LC-MS and NMR |
| 3 | Coupling of ethylamine intermediate with piperazine | Reaction in dichloromethane or acetonitrile with bases such as triethylamine or N,N-diisopropylethylamine at room temperature or mild heating; sometimes using coupling agents like HATU or COMU | Yields vary depending on conditions; product purified by preparative HPLC or flash chromatography |
| 4 | Final purification and characterization | Reversed-phase HPLC with acetonitrile/water gradients containing trifluoroacetic acid or ammonium hydroxide modifiers; purity ≥95% confirmed by LC-MS and NMR | High purity product suitable for biological assays |
Reaction Monitoring and Purification Techniques
- Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to monitor reaction progress.
- Purification: Flash chromatography on silica gel columns and preparative reversed-phase high-performance liquid chromatography (HPLC) are standard methods.
- Characterization: Proton nuclear magnetic resonance (^1H NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structure and purity.
Industrial Scale Considerations
While detailed industrial scale synthesis protocols are scarce in the public domain, it is inferred that large-scale production would adapt laboratory-scale methods with emphasis on:
- Optimizing reaction yield and selectivity.
- Cost-effective and safe reagent usage.
- Minimizing hazardous waste and improving process sustainability.
Representative Experimental Details
The following is an example of a typical synthetic procedure adapted from medicinal chemistry literature:
| Step | Procedure Details |
|---|---|
| Synthesis of Pyrazole Intermediate | A mixture of 6-chloropicolinic acid (starting material), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, potassium phosphate, water, and dioxane is purged with nitrogen and stirred at 80°C for 12 hours in the presence of XPhos Pd G2 catalyst. The product is isolated by extraction and drying. |
| Conversion to Acid Chloride | The pyrazole acid intermediate is treated with oxalyl chloride and catalytic DMF in dichloromethane at room temperature for 3 hours to yield the acid chloride. |
| Amide Coupling | The acid chloride is reacted with 2-chloro-5-(trifluoromethyl)pyridin-4-amine in dichloromethane with DMAP and diisopropylethylamine at room temperature for 12 hours. The product is purified by flash chromatography. |
| Final Piperazine Coupling | The amide intermediate is further reacted with piperazine under basic conditions to afford the target compound after purification. |
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role | Typical Parameters |
|---|---|---|
| XPhos Pd G2 | Palladium catalyst for cross-coupling | 0.05 equiv, 80°C, 12 h |
| K3PO4 | Base for Suzuki coupling | 3 equiv |
| Oxalyl chloride | Conversion of acid to acid chloride | Room temp, 3 h |
| DMF (catalytic) | Activator for acyl chloride formation | 0.1 equiv |
| DMAP | Catalyst for amide coupling | 1 equiv |
| DIEA (N,N-Diisopropylethylamine) | Base for amide coupling | Excess, 5 equiv |
| Piperazine | Nucleophile for final coupling | Stoichiometric or slight excess |
| Solvents | Dioxane, DCM, water, acetonitrile | Anhydrous, nitrogen atmosphere |
Research Findings and Optimization Notes
- The use of palladium-catalyzed cross-coupling with XPhos Pd G2 has been found to provide high yields and selectivity for pyrazole ring formation.
- Acid chloride intermediates are efficiently generated using oxalyl chloride with catalytic DMF, facilitating subsequent amide bond formation.
- Coupling reactions with piperazine require careful control of stoichiometry and reaction time to avoid side-products.
- Purification by reversed-phase HPLC ensures high purity (>95%), critical for biological activity assays.
- Reaction monitoring by LC-MS and ^1H NMR provides rapid assessment of intermediate and final product integrity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine scaffold?
- Methodology :
- Alkylation : Use propargyl bromide or similar alkylating agents with a piperazine precursor in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) to introduce the ethyl-pyrazole moiety .
- Click Chemistry : For functionalization, employ copper-catalyzed azide-alkyne cycloaddition (CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM) to append triazole or other heterocyclic groups .
- Purification : Utilize silica gel chromatography with gradients like ethyl acetate/hexane (1:8) to isolate intermediates and final products .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups), pyrazole protons (δ 6.5–8.5 ppm), and trifluoromethyl (CF₃) signals (19F NMR at ~δ -60 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, ensuring fragments align with expected cleavage patterns (e.g., loss of ethyl-pyrazole groups) .
- IR Spectroscopy : Identify characteristic stretches (e.g., C-F at 1100–1200 cm⁻¹, NH in pyrazole at ~3400 cm⁻¹) .
Q. How to assess purity and optimize reaction yields?
- Analytical HPLC : Use C18 columns with acetonitrile/water gradients to quantify purity (>95% for biological assays) .
- Reaction Optimization : Screen solvents (DMF vs. acetonitrile), bases (K₂CO₃ vs. Et₃N), and temperatures (RT vs. reflux) to maximize yields. For example, DMF at 50°C improved alkylation efficiency in analogous syntheses .
Advanced Research Questions
Q. What methodologies evaluate the anticancer potential of this compound?
- In Vitro Assays :
- MTT/Proliferation Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Apoptosis Detection : Use Annexin V/PI staining and caspase-3/7 activity assays .
- Molecular Docking : Screen against targets like EGFR or tubulin (PDB IDs: 1M17, 1SA0) to predict binding modes. The trifluoromethyl group may enhance hydrophobic interactions .
Q. How to design structure-activity relationship (SAR) studies for the trifluoromethyl-pyrazole moiety?
- Analog Synthesis : Replace CF₃ with Cl, CH₃, or H to assess electronic effects on bioactivity .
- Biological Testing : Compare antimicrobial activity (e.g., MIC against S. aureus and C. albicans) to determine if CF₃ improves membrane penetration .
- Computational Analysis : Calculate LogP and polar surface area (PSA) to correlate lipophilicity with cellular uptake .
Q. What strategies resolve contradictions in biological data across studies?
- Dose-Response Curves : Replicate assays at multiple concentrations (e.g., 1–100 µM) to confirm activity thresholds .
- Metabolic Stability : Test liver microsome stability (e.g., human/rat CYP450 isoforms) to identify rapid degradation as a false-negative cause .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected pathways .
Q. How to investigate the mechanism of enzyme inhibition?
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to visualize binding interactions .
- Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts to confirm stabilization upon ligand binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
